Endotoxin substrate
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Overview
Description
Endotoxin substrates are compounds used to detect and quantify endotoxins, which are lipopolysaccharides found in the outer membrane of Gram-negative bacteria. These endotoxins can trigger severe immune responses, including inflammation, sepsis, and endotoxic shock. The detection of endotoxins is crucial in various fields, including pharmaceuticals, medical devices, and biological research, to ensure the safety and efficacy of products.
Preparation Methods
Synthetic Routes and Reaction Conditions: Endotoxin substrates are typically synthesized through complex organic synthesis processes. The synthesis involves the preparation of lipopolysaccharide analogs that mimic the structure of natural endotoxins. These analogs are designed to interact specifically with detection reagents used in endotoxin assays.
Industrial Production Methods: Industrial production of endotoxin substrates involves large-scale organic synthesis and purification processes. The production process includes the following steps:
Synthesis of Lipopolysaccharide Analogs: Chemical synthesis of lipopolysaccharide analogs using specific reagents and catalysts.
Purification: Purification of the synthesized analogs using chromatography techniques to remove impurities.
Formulation: Formulation of the purified analogs into a stable substrate suitable for use in endotoxin detection assays.
Chemical Reactions Analysis
Types of Reactions: Endotoxin substrates undergo various chemical reactions, including:
Oxidation: Oxidation reactions can modify the lipid A component of the lipopolysaccharide analogs.
Reduction: Reduction reactions can alter the polysaccharide chains of the analogs.
Substitution: Substitution reactions can introduce specific functional groups to enhance the detection sensitivity of the substrate.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions are modified lipopolysaccharide analogs with enhanced detection capabilities for endotoxin assays.
Scientific Research Applications
Endotoxin substrates have a wide range of scientific research applications, including:
Chemistry: Used in the development of new detection methods for endotoxins.
Biology: Employed in the study of bacterial infections and immune responses.
Medicine: Utilized in the testing of pharmaceuticals and medical devices to ensure they are free from endotoxin contamination.
Industry: Applied in the quality control of products in the pharmaceutical and biotechnology industries.
Mechanism of Action
Endotoxin substrates can be compared with other similar compounds, such as:
Lipopolysaccharide (LPS) Analogues: These are synthetic analogs of natural lipopolysaccharides used in similar detection assays.
Recombinant Factor C Substrates: These substrates use recombinant factor C for endotoxin detection, offering an alternative to traditional LAL assays.
Uniqueness: Endotoxin substrates are unique in their ability to specifically mimic the structure of natural endotoxins, providing high sensitivity and specificity in detection assays. They are designed to overcome the limitations of traditional detection methods, such as interference from other substances and variability in results.
Comparison with Similar Compounds
- Lipopolysaccharide (LPS) Analogues
- Recombinant Factor C Substrates
- Chromogenic Endotoxin Substrates
Properties
Molecular Formula |
C25H40N8O7 |
---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C25H40N8O7/c1-15(2)13-19(32-24(37)40-25(3,4)5)21(35)29-14-20(34)31-18(7-6-12-28-23(26)27)22(36)30-16-8-10-17(11-9-16)33(38)39/h8-11,15,18-19H,6-7,12-14H2,1-5H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28)/t18-,19-/m0/s1 |
InChI Key |
XYZOMPCEZFRTOR-OALUTQOASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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